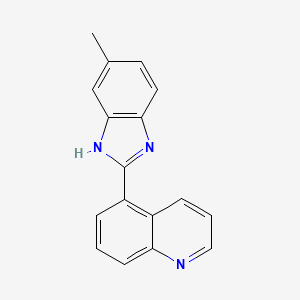

5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline

CAS No.: 1354958-14-7

Cat. No.: VC2829515

Molecular Formula: C17H13N3

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354958-14-7 |

|---|---|

| Molecular Formula | C17H13N3 |

| Molecular Weight | 259.3 g/mol |

| IUPAC Name | 5-(6-methyl-1H-benzimidazol-2-yl)quinoline |

| Standard InChI | InChI=1S/C17H13N3/c1-11-7-8-15-16(10-11)20-17(19-15)13-4-2-6-14-12(13)5-3-9-18-14/h2-10H,1H3,(H,19,20) |

| Standard InChI Key | KUGCZESINVHLBV-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(N2)C3=C4C=CC=NC4=CC=C3 |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C3=C4C=CC=NC4=CC=C3 |

Introduction

Chemical Characteristics

Molecular Structure and Properties

5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline has the molecular formula C17H13N3 with a calculated molecular weight of 259.3 g/mol. The compound is identified by its unique CAS registry number 1354958-14-7, which serves as its definitive identifier in chemical databases and literature. According to IUPAC nomenclature, this compound is officially named 5-(6-methyl-1H-benzimidazol-2-yl)quinoline, which describes the connection between the two ring systems and specifies the position of the methyl substituent.

The structure features a quinoline core connected to a benzimidazole ring at the 5-position of the quinoline. The benzimidazole component contains a methyl group at its 5-position (or 6-position according to alternative numbering systems), which introduces additional hydrophobicity to the molecule. This structural arrangement creates a relatively planar molecule with an extended aromatic system that can potentially interact with biological macromolecules through various non-covalent interactions.

Structural Identifiers and Representations

For computational chemistry and database purposes, 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline can be represented using various standardized chemical identifiers. These representations facilitate database searching, computational studies, and unambiguous identification of the compound in scientific literature.

The Standard InChI (International Chemical Identifier) for the compound is:

InChI=1S/C17H13N3/c1-11-7-8-15-16(10-11)20-17(19-15)13-4-2-6-14-12(13)5-3-9-18-14/h2-10H,1H3,(H,19,20)

The corresponding Standard InChIKey, a condensed representation of the InChI, is:

KUGCZESINVHLBV-UHFFFAOYSA-N

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear string representation of the molecular structure:

CC1=CC2=C(C=C1)N=C(N2)C3=C4C=CC=NC4=CC=C3

Table 1: Key Chemical Properties of 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline

| Property | Value |

|---|---|

| Molecular Formula | C17H13N3 |

| Molecular Weight | 259.3 g/mol |

| CAS Number | 1354958-14-7 |

| IUPAC Name | 5-(6-methyl-1H-benzimidazol-2-yl)quinoline |

| Standard InChI | InChI=1S/C17H13N3/c1-11-7-8-15-16(10-11)20-17(19-15)13-4-2-6-14-12(13)5-3-9-18-14/h2-10H,1H3,(H,19,20) |

| Standard InChIKey | KUGCZESINVHLBV-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(N2)C3=C4C=CC=NC4=CC=C3 |

Synthesis and Characterization

Characterization Techniques

Characterization of 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline would typically employ a range of spectroscopic and analytical techniques to confirm its structure and assess its purity. These techniques are crucial for establishing the identity and quality of the synthesized compound before proceeding with biological evaluation or further chemical modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, represents a primary method for structural elucidation. The 1H NMR spectrum would show characteristic signals for the aromatic protons of both the quinoline and benzimidazole rings, as well as a distinctive singlet for the methyl group. The 13C NMR spectrum would provide information about the carbon framework of the molecule, with signals corresponding to the aromatic carbons and the methyl carbon.

Additional characterization techniques would include:

-

Infrared (IR) spectroscopy to identify functional groups present in the molecule

-

Mass spectrometry to confirm the molecular weight and provide fragmentation patterns that support the proposed structure

-

Elemental analysis to verify the elemental composition of the compound

-

X-ray crystallography, if suitable crystals can be obtained, to provide definitive confirmation of the three-dimensional structure

-

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to assess the purity of the synthesized compound

As noted in search result , newly synthesized quinoline-benzimidazole hybrids are often characterized via NMR spectroscopy and elemental analysis, which would be applicable to 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline as well .

Structure-Activity Relationships

Impact of Structural Features on Activity

Understanding the relationship between the structure of 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline and its biological activities is crucial for rational drug design. Several structural features of this compound are likely to influence its biological activity profile:

-

The position of connection between the quinoline and benzimidazole moieties (at the 5-position of quinoline) determines the three-dimensional arrangement of the molecule and its interaction with biological targets.

-

The methyl substituent on the benzimidazole ring increases the lipophilicity of the molecule compared to the unmethylated analog 5-(1H-1,3-benzodiazol-2-yl)quinoline. This may enhance membrane permeability and affect binding to hydrophobic pockets in target proteins.

-

The benzimidazole NH group can act as a hydrogen bond donor, while the nitrogen atoms in both ring systems can serve as hydrogen bond acceptors. These features are important for interactions with biological macromolecules.

-

The extended aromatic system allows for π-π stacking interactions with aromatic amino acid residues in proteins or with DNA bases.

Comparison with Related Compounds

Comparing 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline with structurally related analogs provides insights into how specific structural modifications influence activity:

-

5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline, with an additional methyl group, has a molecular weight of 273.3 g/mol compared to 259.3 g/mol for 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline. This additional methyl group may further increase lipophilicity and potentially affect biological activities.

-

The unmethylated analog, 5-(1H-1,3-benzodiazol-2-yl)quinoline, with a molecular weight of 245.28 g/mol, lacks the methyl substituent and would be expected to have lower lipophilicity. This could result in different pharmacokinetic properties and biological activities.

Table 2: Comparison of 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline with Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number | Distinctive Features |

|---|---|---|---|---|

| 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline | C17H13N3 | 259.3 g/mol | 1354958-14-7 | Single methyl group on benzimidazole |

| 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline | C18H15N3 | 273.3 g/mol | 1354949-91-9 | Two methyl groups on benzimidazole |

| 5-(1H-1,3-benzodiazol-2-yl)quinoline | C16H11N3 | 245.28 g/mol | 123995-39-1 | No methyl groups |

Research Approaches and Characterization Methods

Spectroscopic Analysis

Comprehensive characterization of 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline is essential for confirming its structure and purity. Spectroscopic techniques such as NMR (1H and 13C), IR, and mass spectrometry are commonly employed for structure elucidation of such compounds. These techniques provide complementary information about different aspects of the molecular structure.

For 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline, 1H NMR spectroscopy would show signals for the aromatic protons of the quinoline and benzimidazole rings, as well as a characteristic singlet for the methyl group. The integration pattern and coupling constants of these signals would provide information about the connectivity and arrangement of the atoms in the molecule.

The characterization process might also involve advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete structural assignment of the compound.

Computational Studies

Computational approaches can complement experimental methods in studying 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline. Molecular modeling and docking studies can predict how this compound might interact with potential biological targets, such as enzymes or receptors implicated in cancer, microbial infections, or inflammatory processes.

Quantum mechanical calculations can provide insights into the electronic structure of the molecule, including the distribution of electron density, molecular orbitals, and electrostatic potential. These properties are relevant for understanding the reactivity and interactions of the compound with biological macromolecules.

Molecular dynamics simulations might be employed to study the conformational flexibility of the compound and its behavior in different environments, such as aqueous solution or lipid membranes. These simulations can provide valuable information about the compound's pharmacokinetic properties and its ability to reach intended biological targets.

Future Research Directions

Synthesis of Derivatives

The development of a focused library of 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline derivatives could provide valuable structure-activity relationship data. Potential modifications include:

-

Variation of the position and number of methyl groups on the benzimidazole ring

-

Introduction of other substituents (halogens, alkoxy groups, etc.) on either the quinoline or benzimidazole moieties

-

Modification of the linking position between the quinoline and benzimidazole components

-

Exploration of bioisosteric replacements for key structural elements

These structural variations could be systematically evaluated for their impact on biological activities, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Biological Evaluation

Comprehensive biological evaluation of 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline should include:

-

In vitro screening against a panel of cancer cell lines to assess antiproliferative activity

-

Antimicrobial testing against a range of bacterial, fungal, and parasitic pathogens

-

Evaluation of anti-inflammatory activity in appropriate cellular models

-

Assessment of potential interaction with the 5-HT6 receptor and related neurological targets

-

Investigation of mechanism of action through target identification studies

Drug Delivery Approaches

For compounds with promising biological activities but potentially limited solubility or bioavailability, innovative drug delivery approaches might be explored. As mentioned in search result , nanoparticle-based delivery systems, such as soluble starch nanoparticles (StNPs), have been used to enhance the delivery and efficacy of poorly soluble compounds .

Similar approaches could be applied to 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline to optimize its pharmaceutical properties and therapeutic potential. The development of appropriate formulation strategies would be crucial for translating any promising in vitro activities into effective in vivo performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume